1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a difluoromethyl group and an ethoxy group attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one typically involves the condensation of 4-(difluoromethyl)-2-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl and ethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Difluoromethoxy)-4-(difluoromethyl)phenyl)propan-1-one
- 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
- 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one
Uniqueness
1-(4-(Difluoromethyl)-2-ethoxyphenyl)propan-1-one stands out due to the presence of both difluoromethyl and ethoxy groups, which impart unique chemical and biological properties.
Properties
Molecular Formula |
C12H14F2O2 |
---|---|
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-ethoxyphenyl]propan-1-one |
InChI |
InChI=1S/C12H14F2O2/c1-3-10(15)9-6-5-8(12(13)14)7-11(9)16-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
HIOZCWMOIOBMAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.